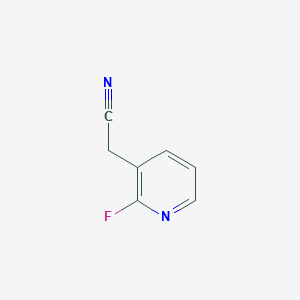

2-(2-Fluoropyridin-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoropyridin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLREVTUDXXVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 2-(2-Fluoropyridin-3-yl)acetonitrile

Part 1: Executive Summary & Strategic Context

2-(2-Fluoropyridin-3-yl)acetonitrile (CAS: 137736-06-2) is a critical heterocyclic building block, most notably serving as the core intermediate in the synthesis of Vonoprazan (a potassium-competitive acid blocker). Its solubility profile is a frequent bottleneck in process chemistry (reaction yield optimization) and medicinal chemistry (biological assay reproducibility).

This guide addresses the solubility behavior of this fluorinated pyridine derivative in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While DMSO serves as the universal vehicle for high-concentration stock solutions, Methanol acts as the primary solvent for reductive transformations and recrystallization purification.

Key Technical Takeaways:

-

DMSO: Exhibits high solubility (>100 mg/mL estimated), suitable for >100 mM stock solutions in biological screening.

-

Methanol: Exhibits temperature-dependent solubility , making it the solvent of choice for recrystallization and reductive amination steps in Vonoprazan synthesis.

-

Critical Risk: The nitrile group is susceptible to hydrolysis under basic conditions in wet solvents; anhydrous handling is required.

Part 2: Physicochemical Profile & Solubility Mechanism

To understand the solubility logic, we must analyze the molecule's interaction with the solvent matrix.

| Property | Value (Estimated/Experimental) | Impact on Solubility |

| Molecular Formula | C₇H₅FN₂ | Low molecular weight facilitates dissolution. |

| Molecular Weight | 136.13 g/mol | Small size aids diffusion in viscous solvents like DMSO. |

| LogP | ~0.8 – 1.2 | Moderately lipophilic; requires organic solvents (poor water solubility). |

| H-Bond Acceptors | 3 (Pyridine N, Nitrile N, Fluorine) | Forms strong H-bonds with Methanol (Protic). |

| H-Bond Donors | 0 | Aprotic molecule; relies on solvent dipole interaction. |

Mechanism of Dissolution

-

In DMSO (Polar Aprotic): DMSO acts as a Lewis base. The sulfur-oxygen dipole interacts strongly with the electron-deficient π-system of the pyridine ring (made more deficient by the electron-withdrawing Fluorine and Nitrile groups). This results in rapid, high-capacity dissolution.

-

In Methanol (Polar Protic): Methanol donates hydrogen bonds to the Pyridine nitrogen and the Nitrile nitrogen. However, the hydrophobic fluoro-aromatic core resists dissolution at low temperatures, creating the steep solubility curve useful for crystallization.

Part 3: Solubility in DMSO (Protocol & Application)

Primary Use: Compound management, high-throughput screening (HTS) stocks, and nucleophilic substitution reactions.

Theoretical Solubility Limit

Based on structural analogs (e.g., 3-pyridylacetonitrile), the expected solubility in anhydrous DMSO at 25°C is >200 mg/mL .

Protocol 1: Preparation of 100 mM Stock Solution

Use this protocol for biological assays to ensuring preventing precipitation upon dilution.

-

Calculate Mass: To prepare 10 mL of 100 mM solution:

-

Solvent Choice: Use DMSO, Anhydrous (≥99.9%) .

-

Reasoning: Water in DMSO can catalyze nitrile hydrolysis to the amide over long-term storage.

-

-

Dissolution Step:

-

Weigh 136.1 mg of substance into a glass amber vial (protect from light).

-

Add 5 mL of DMSO first. Vortex for 30 seconds. The solid should dissolve instantly.

-

Bring volume to 10 mL.

-

-

Validation: Visually inspect for "schlieren" lines (refractive index changes), indicating incomplete mixing. Sonicate for 2 minutes to ensure homogeneity.

Storage Stability[1][2][3][4]

-

Freezing Point: DMSO freezes at 19°C. Store stocks at -20°C.

-

Thawing: When thawing, a precipitate may form. Do not heat >40°C . Sonicate at room temperature until clear.

Part 4: Solubility in Methanol (Protocol & Application)

Primary Use: Synthetic intermediate handling, reductive amination (Vonoprazan synthesis), and purification (recrystallization).

Theoretical Solubility Profile

-

20°C: Moderate (~20–50 mg/mL).

-

60°C (Reflux): High (>150 mg/mL).

-

Note: This differential is exploited to purify the compound from non-polar impurities.

Protocol 2: Determination of Saturation Limit (Gravimetric)

Use this protocol to determine the exact solubility for your specific batch lot.

-

Supersaturation: Add 500 mg of 2-(2-Fluoropyridin-3-yl)acetonitrile to 2 mL of Methanol in a sealed HPLC vial.

-

Equilibration: Shake at 25°C for 24 hours (thermomixer).

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C to prevent crash-out).

-

Quantification:

-

Evaporate a 1 mL aliquot of the filtrate under nitrogen.

-

Weigh the residue.

-

Calculation:

-

Part 5: Experimental Workflows (Visualization)

Workflow 1: Solubility Determination & Optimization

This logic gate ensures you choose the correct solvent system for your application.

Figure 1: Decision matrix for solvent selection based on downstream application (Assay vs. Synthesis).

Workflow 2: Recrystallization Logic (Methanol)

The purification of this intermediate often relies on the steep solubility curve in methanol.

Figure 2: Thermal cycle for purifying 2-(2-Fluoropyridin-3-yl)acetonitrile using Methanol.

Part 6: Troubleshooting & Stability

The "Oiling Out" Phenomenon

In methanol, if the concentration is too high or cooling is too rapid, the compound may separate as an oil rather than crystals.

-

Root Cause: The melting point of the solvated species is lower than the process temperature.

-

Solution: Re-heat to dissolve, then add a "seed crystal" of pure 2-(2-Fluoropyridin-3-yl)acetonitrile at 30°C to provide a nucleation surface.

DMSO Hygroscopicity

DMSO absorbs water from the atmosphere.

-

Risk: Water acts as a nucleophile. At pH > 8, the nitrile group (

) can hydrolyze to the amide ( -

Prevention: Always use septum-sealed vials and store under inert gas (Argon/Nitrogen) if keeping for >1 week.

Part 7: References

-

Takeda Pharmaceutical Company. (2014). Process for the preparation of Vonoprazan and intermediates thereof.[1] (Patent WO2014123164). Describes the synthesis of the pyrrole core using pyridine acetonitrile intermediates in polar solvents.

-

PubChem. (2025). Compound Summary: 2-(2-Fluoropyridin-3-yl)acetonitrile. National Library of Medicine. Link

-

Busby, W. F., et al. (1999).[2] Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450.[2] Drug Metabolism and Disposition. Validates DMSO and Methanol as standard vehicles for biological assays. Link

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Authoritative text on solubility mechanisms in polar aprotic (DMSO) vs protic (MeOH) solvents.

Sources

The Versatile Building Block: A Technical Guide to 2-(2-Fluoropyridin-3-yl)acetonitrile in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds hold a privileged position. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among these scaffolds, functionalized pyridines are of paramount importance due to their prevalence in a vast array of pharmaceuticals. This guide focuses on a particularly valuable building block: 2-(2-Fluoropyridin-3-yl)acetonitrile . Its unique arrangement of a reactive nitrile group, an activatable methylene bridge, and a 2-fluoropyridine core makes it a versatile precursor for the synthesis of complex molecular architectures, especially in the realm of kinase inhibitors and other targeted therapies.[2][3] This document will provide an in-depth exploration of the synthesis, reactivity, and application of this potent building block, offering both theoretical insights and practical, step-by-step protocols.

Synthesis of the Core Building Block: Navigating the Pathways to 2-(2-Fluoropyridin-3-yl)acetonitrile

While a direct, one-pot synthesis of 2-(2-Fluoropyridin-3-yl)acetonitrile is not prominently described in the literature, several logical and efficient synthetic routes can be proposed based on established organic transformations. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: From 2-Fluoro-3-methylpyridine

This is arguably the most direct approach, leveraging the commercially available 2-fluoro-3-methylpyridine. The synthesis proceeds in two key steps: oxidation of the methyl group followed by conversion to the nitrile.

Step 1: Oxidation to 2-Fluoropyridine-3-carboxaldehyde

The oxidation of the methyl group to an aldehyde is a critical transformation. Various oxidizing agents can be employed, with selenium dioxide (SeO₂) being a classic choice for the selective oxidation of benzylic and allylic methyl groups.

Experimental Protocol: Oxidation of 2-Fluoro-3-methylpyridine

-

Materials: 2-Fluoro-3-methylpyridine, Selenium dioxide (SeO₂), Dioxane, Water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-3-methylpyridine (1.0 eq) in a mixture of dioxane and water.

-

Add selenium dioxide (1.1 eq) portion-wise to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the selenium byproduct.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-fluoropyridine-3-carboxaldehyde.

-

Step 2: Conversion of the Aldehyde to the Acetonitrile

The transformation of the aldehyde to the acetonitrile can be achieved through several methods, most commonly via the formation of an oxime followed by dehydration.

Experimental Protocol: Conversion of 2-Fluoropyridine-3-carboxaldehyde to 2-(2-Fluoropyridin-3-yl)acetonitrile

-

Materials: 2-Fluoropyridine-3-carboxaldehyde, Hydroxylamine hydrochloride, a suitable base (e.g., pyridine or sodium acetate), and a dehydrating agent (e.g., acetic anhydride or phosphorus pentoxide).

-

Procedure:

-

Dissolve 2-fluoropyridine-3-carboxaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent like ethanol.

-

Add the base and stir the mixture at room temperature until the formation of the oxime is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

To the crude oxime, add the dehydrating agent and heat the mixture carefully.

-

After the reaction is complete, the mixture is cooled and quenched with ice-water.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography yields 2-(2-fluoropyridin-3-yl)acetonitrile.

-

Route 2: The Sandmeyer Approach

An alternative strategy involves the introduction of the fluorine atom at a later stage via a Sandmeyer-type reaction, starting from the more readily available 2-amino-3-methylpyridine.[4][5][6]

Step 1: Diazotization and Fluorination (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from arylamines.[7]

Experimental Protocol: Synthesis of 2-Fluoro-3-methylpyridine via Balz-Schiemann Reaction

-

Materials: 2-Amino-3-methylpyridine, Tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂).

-

Procedure:

-

Dissolve 2-amino-3-methylpyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid at low temperature (0-5 °C).

-

Slowly add an aqueous solution of sodium nitrite (1.05 eq) while maintaining the low temperature.

-

Stir the reaction mixture for a designated time to allow for the formation of the diazonium tetrafluoroborate salt.

-

Isolate the salt by filtration and dry it carefully.

-

Thermally decompose the diazonium salt to yield 2-fluoro-3-methylpyridine.

-

The crude product is then purified by distillation.

-

Once 2-fluoro-3-methylpyridine is obtained, the synthesis proceeds as described in Route 1.

Caption: General mechanism of SNAr on 2-(2-Fluoropyridin-3-yl)acetonitrile.

Reactions of the Active Methylene Group

The methylene group adjacent to the nitrile is acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.

1. Alkylation: The carbanion can be alkylated with a range of electrophiles, such as alkyl halides, to introduce substituents at the alpha-position. [8] 2. Condensation Reactions: The active methylene group can participate in condensation reactions with carbonyl compounds.

3. Cyclization Reactions: 2-(2-Fluoropyridin-3-yl)acetonitrile is an excellent precursor for the synthesis of fused heterocyclic systems.

-

Gewald Reaction: In the presence of elemental sulfur and a base, it can react with a ketone or aldehyde to form a substituted thieno[2,3-b]pyridine. [9][10][11][12][13]This reaction provides a straightforward entry into a scaffold of significant medicinal interest. [14][15][16][17][18]

-

Thorpe-Ziegler Cyclization: If the molecule is first elaborated to a dinitrile, an intramolecular Thorpe-Ziegler cyclization can be employed to construct a new ring. [19][20][21][22]

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. [3]By converting the 2-fluoro group of our building block to an amino group, we unlock its potential for the synthesis of potent and selective kinase inhibitors, such as those targeting Janus kinases (JAKs). [2][23] Hypothetical Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core:

-

Amination: Treatment of 2-(2-Fluoropyridin-3-yl)acetonitrile with ammonia or a protected amine source via an SNAr reaction yields 2-(2-aminopyridin-3-yl)acetonitrile.

-

Cyclization: This ortho-amino nitrile is a classic precursor for the synthesis of pyrido[2,3-d]pyrimidines. [24]Reaction with formamide or other one-carbon synthons can lead to the formation of the fused pyrimidine ring.

Caption: Synthetic pathway to a kinase inhibitor scaffold.

This pyrido[2,3-d]pyrimidine core can then be further functionalized to generate a library of potential kinase inhibitors for screening. The initial fluoropyridine building block provides a strategic entry point into this important class of therapeutic agents.

Data Summary

| Reaction Type | Substrate | Reagents and Conditions | Product |

| Oxidation | 2-Fluoro-3-methylpyridine | SeO₂, Dioxane/H₂O, Reflux | 2-Fluoropyridine-3-carboxaldehyde |

| Nitrile Formation | 2-Fluoropyridine-3-carboxaldehyde | 1. NH₂OH·HCl, Base 2. Dehydrating Agent, Heat | 2-(2-Fluoropyridin-3-yl)acetonitrile |

| SNAr (Amination) | 2-(2-Fluoropyridin-3-yl)acetonitrile | NH₃ or R-NH₂, Base, Solvent, Heat | 2-(Amino-pyridin-3-yl)acetonitrile |

| Gewald Reaction | 2-(2-Fluoropyridin-3-yl)acetonitrile | Ketone/Aldehyde, Sulfur, Base | Substituted Thieno[2,3-b]pyridine |

| Cyclization | 2-(2-Aminopyridin-3-yl)acetonitrile | Formamide, Heat | Pyrido[2,3-d]pyrimidine |

Conclusion

2-(2-Fluoropyridin-3-yl)acetonitrile is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic combination of a fluorinated pyridine ring and a reactive acetonitrile moiety allows for a wide range of synthetic manipulations. The ability to readily undergo nucleophilic aromatic substitution and participate in various cyclization reactions makes it an ideal starting material for the construction of complex heterocyclic systems, including potent kinase inhibitors. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this powerful synthetic tool in their drug discovery and development endeavors.

References

-

Thorpe reaction - Wikipedia. (URL: [Link])

-

Thorpe-Ziegler Reaction - SynArchive. (URL: [Link])

-

Synthesis of new functionalized thieno[2,3-b]pyridines - Semantic Scholar. (URL: [Link])

-

2‐Aminothiophenes by Gewald reaction. - ResearchGate. (URL: [Link])

-

Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives - Taylor & Francis. (URL: [Link])

-

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing. (URL: [Link])

-

(PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity - ResearchGate. (URL: [Link])

-

The Gewald reaction in dye chemistry - ResearchGate. (URL: [Link])

-

Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC. (URL: [Link])

-

(PDF) Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines - ResearchGate. (URL: [Link])

-

Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - MDPI. (URL: [Link])

- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257223/)

-

2,4-Diaminothieno[2,3-d]pyrimidines as antifolates and antimalarials. 2. Synthesis of 2,4-diaminopyrido[4',3':4,5]thieno[2,3-d]pyrimidines and 2,4-diamino-8H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidines - ACS Publications. (URL: [Link])

-

Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - RSC Publishing. (URL: [Link])

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (URL: [Link])

-

Gewald reaction - Wikipedia. (URL: [Link])

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. (URL: [Link])

-

Substituted active methylene synthesis by alkylation. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

- CN104024256A - Processes and intermediates for the preparation of JAK inhibitors - Google P

-

Replacement of the Aromatic Primary Amino Group by Hydrogen - Chemistry LibreTexts. (URL: [Link])

- WO2016198663A1 - 2-(pyrazolopyridin-3-yl)

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (URL: [Link])

-

A Comprehensive Overview of Globally Approved JAK Inhibitors - MDPI. (URL: [Link])

-

Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL: [Link])

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P

-

Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC. (URL: [Link])

-

Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ResearchGate. (URL: [Link])

-

3-Fluoro-2-pyridinecarboxaldehyde | C6H4FNO | CID 11344017 - PubChem. (URL: [Link])

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC. (URL: [Link])

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. - ResearchGate. (URL: [Link])

-

Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position - ResearchGate. (URL: [Link])

-

Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

Sources

- 1. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The synthesis and biological activity of a series of 2,4-diaminopyrido[2,3-d]pyrimidine based antifolates as antineoplastic and antiarthritic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CN104024256A - Processes and intermediates for the preparation of JAK inhibitors - Google Patents [patents.google.com]

- 24. mdpi.com [mdpi.com]

Technical Whitepaper: Thermodynamic Stability & Process Safety of 2-(2-Fluoropyridin-3-yl)acetonitrile

This technical guide provides a comprehensive analysis of the thermodynamic stability, reactivity profile, and process safety considerations for 2-(2-Fluoropyridin-3-yl)acetonitrile (CAS 1000529-09-8).

Executive Summary

2-(2-Fluoropyridin-3-yl)acetonitrile is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and PARP inhibitors. Its structural core combines a 2-fluoropyridine moiety with a 3-acetonitrile side chain.

From a thermodynamic and kinetic perspective, this molecule presents a dual-reactivity risk :

-

Nucleophilic Aromatic Substitution (SNAr): The 2-fluoro position is highly activated by the adjacent pyridine nitrogen, making it susceptible to displacement by nucleophiles (water, alcohols, amines).

-

Nitrile Reactivity: The acetonitrile group is prone to hydrolysis (to amide/acid) and, under specific basic conditions, carbanion-mediated dimerization.

While thermally stable up to moderate temperatures (<100°C) in inert environments, the compound is thermodynamically unstable in the presence of moisture, strong bases, or elevated temperatures (>150°C), leading to irreversible degradation.

Chemical Structure & Reactivity Analysis

To understand the stability, we must analyze the electronic contributions of the functional groups.

| Feature | Electronic Effect | Stability Implication |

| Pyridine Nitrogen | Electron-withdrawing (Inductive & Mesomeric) | Activates the C2 position for nucleophilic attack. |

| C2-Fluorine | High Electronegativity / Good Leaving Group | The "weak link" for chemical stability. Highly prone to hydrolysis to form 2-hydroxypyridine derivatives. |

| C3-Acetonitrile | Electron-withdrawing (-I effect) | Increases acidity of |

Theoretical Degradation Pathways

The following Graphviz diagram illustrates the competing degradation pathways driven by these electronic effects.

Figure 1: Competing degradation pathways. The SNAr pathway at the C2-position is kinetically favored in basic aqueous media.

Thermodynamic Stability Profile

Thermal Stability (Solid/Neat State)

Based on structural analogues (e.g., 3-pyridylacetonitrile), the pure compound is expected to be stable at room temperature. However, Differential Scanning Calorimetry (DSC) is required to identify the onset of thermal decomposition.

-

Predicted Onset of Decomposition (

): >160°C. -

Risk: At temperatures >200°C, nitriles can undergo exothermic polymerization or release HCN.

-

Recommendation: Store below 30°C. Avoid bulk heating above 100°C without process safety screening.

Hydrolytic Stability

The C2-F bond is the primary instability factor.

-

Neutral pH: Slow hydrolysis to 2-(2-hydroxypyridin-3-yl)acetonitrile.

-

Basic pH: Rapid SNAr displacement of Fluorine. The reaction is exothermic and generates Fluoride ions (corrosion risk to glass/steel).

-

Acidic pH: The pyridine nitrogen protonates, further activating the ring toward nucleophilic attack, though the nitrile group may hydrolyze to the carboxylic acid first.

Experimental Protocols for Stability Assessment

To validate the stability of your specific lot, perform the following self-validating protocols.

Protocol A: Accelerated Aging (Solid State)

Purpose: To simulate 1-year shelf life in 3 months.

-

Preparation: Weigh 500 mg of sample into 3 separate crimped HPLC vials.

-

Conditions:

-

Vial A: 40°C / 75% Relative Humidity (Open cap).

-

Vial B: 60°C / Ambient Humidity (Closed cap).

-

Vial C: Control (-20°C).

-

-

Sampling: Analyze at T=0, 1 week, 2 weeks, 4 weeks.

-

Analysis: Dissolve in anhydrous Acetonitrile. Analyze via HPLC-UV (254 nm).

-

Acceptance: < 0.5% increase in total impurities.

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To determine the "Point of No Return" (Thermal Runaway).

-

Instrument: Mettler Toledo DSC 3+ or equivalent.

-

Crucible: Gold-plated high-pressure crucible (to prevent reaction with Fluorine).

-

Method:

-

Ramp: 30°C to 350°C at 5°C/min.

-

Atmosphere: Nitrogen (50 mL/min).

-

-

Interpretation:

-

Endotherm: Melting point.

-

Exotherm: Decomposition.

-

Critical Limit: If an exotherm is observed < 100°C, the material is unstable for transport.

-

Protocol C: Forced Degradation (SNAr Susceptibility)

Purpose: To quantify the lability of the Fluorine atom.

-

Solution: Prepare a 1 mg/mL solution in 1:1 Water:Acetonitrile.

-

Stressor: Add 0.1 N NaOH (1 equivalent).

-

Monitoring: Monitor via LC-MS immediately.

-

Observation: Look for Mass Shift of -2 Da (F -> OH substitution, MW 136 -> 134) or +16 Da depending on ionization.

-

Note: The loss of F (mass 19) and gain of OH (mass 17) results in a net loss of 2 amu.

-

Process Safety & Handling

HF Generation Risk

In the event of a fire or hydrolysis, this compound releases Hydrogen Fluoride (HF) .

-

Engineering Control: Glass-lined reactors are recommended for synthesis, but if hydrolysis occurs, HF will etch the glass. Hastelloy or PTFE-lined vessels are preferred for aqueous workups.

-

PPE: Calcium gluconate gel must be available in the lab whenever handling >10g of this substance.

Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket (Hygroscopic nature promotes hydrolysis).

-

Container: Amber glass (protect from light) with PTFE-lined cap.

Stability Assessment Workflow

Use the following decision tree to determine if a batch is suitable for use.

Figure 2: Quality Control and Stability Decision Tree.

References

-

Chemical Identification: National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CAS 1000529-09-8. Retrieved from [Link]

-

SNAr Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Referencing general reactivity of 2-halopyridines).

-

Stability Testing Guidelines: International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

- Nitrile Safety: Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier.

Sources

An In-depth Technical Guide to the pKa and Ionization Properties of 2-(2-Fluoropyridin-3-yl)acetonitrile for Drug Development Professionals

Foreword: The Critical Role of pKa in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. Among these, the acid dissociation constant (pKa) stands out as a critical parameter that governs a multitude of biopharmaceutical characteristics.[1][2] The pKa of a drug candidate dictates its ionization state across the physiological pH range, which in turn profoundly influences its solubility, permeability, protein binding, and metabolic stability.[1][3] Consequently, an accurate determination and a nuanced understanding of a compound's pKa are indispensable for optimizing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the pKa and ionization properties of 2-(2-Fluoropyridin-3-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry, offering both theoretical insights and practical methodologies for its characterization.

Molecular Scrutiny: Predicting the pKa of 2-(2-Fluoropyridin-3-yl)acetonitrile

The structure of 2-(2-Fluoropyridin-3-yl)acetonitrile incorporates a pyridine ring, which is a basic heterocycle. The pKa of the parent pyridine molecule is approximately 5.23, corresponding to the pKa of its conjugate acid, the pyridinium ion.[4] The substituents on the pyridine ring in 2-(2-Fluoropyridin-3-yl)acetonitrile—a fluorine atom at the 2-position and a cyanomethyl group at the 3-position—are both electron-withdrawing. This electronic effect is anticipated to significantly decrease the basicity of the pyridine nitrogen.

-

The Influence of the 2-Fluoro Substituent: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect.[5][6] This effect reduces the electron density on the pyridine ring, including the nitrogen atom, making its lone pair of electrons less available for protonation. Consequently, the introduction of a fluorine atom is expected to lower the pKa of the pyridinium ion.[6][7] The impact of fluorination on the pKa of pyridines is a well-documented phenomenon in medicinal chemistry, often exploited to fine-tune the basicity of drug candidates.[8][9]

-

The Influence of the 3-Cyanomethyl Substituent: The cyanomethyl group (-CH₂CN) is also electron-withdrawing due to the nitrile functionality. While the methylene spacer mitigates the inductive effect compared to a directly attached cyano group, it will still contribute to a decrease in the basicity of the pyridine nitrogen.

Given these structural features, the pKa of the conjugate acid of 2-(2-Fluoropyridin-3-yl)acetonitrile is predicted to be significantly lower than that of pyridine. A precise value can be estimated using computational models or determined experimentally.[10][11][12]

Experimental Determination of pKa: Methodologies and Protocols

Accurate experimental determination of pKa is crucial for drug development.[1] Two widely used and reliable methods are potentiometric titration and UV-Vis spectroscopy.[13][14][15]

Potentiometric Titration

Potentiometric titration is a high-precision technique that involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[14][16][17] The pKa is determined from the inflection point of the resulting titration curve.[16][17]

Experimental Protocol for Potentiometric Titration:

-

Preparation of Solutions:

-

Prepare a standard solution of the titrant, typically 0.1 M hydrochloric acid (HCl) or 0.1 M sodium hydroxide (NaOH).[16][17]

-

Prepare a solution of 2-(2-Fluoropyridin-3-yl)acetonitrile at a known concentration (e.g., 1 mM) in a suitable solvent system.[16][17] For sparingly soluble compounds, a co-solvent system (e.g., methanol/water) may be necessary.[14]

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[16][17]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two, and preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[16]

-

-

Titration Procedure:

-

Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette containing the titrant into the solution.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.[17]

-

Record the pH value after each addition of the titrant.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[16]

-

UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore close to the ionization center, and the UV-Vis spectrum of the compound changes as a function of pH.[18][19][20]

Experimental Protocol for UV-Vis Spectrophotometry:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values spanning a range that includes the expected pKa of the analyte. A constant ionic strength should be maintained across all buffer solutions.[19]

-

-

Preparation of Analyte Solutions:

-

Spectroscopic Measurement:

-

Data Analysis:

Table 1: Summary of Predicted and Hypothetical Experimental pKa Data for 2-(2-Fluoropyridin-3-yl)acetonitrile

| Parameter | Predicted Value | Hypothetical Experimental Value (Potentiometric) | Hypothetical Experimental Value (UV-Vis) |

| pKa | 2.5 - 3.5 | 3.1 ± 0.1 | 3.2 ± 0.1 |

Note: The predicted value is an estimate based on the pKa of pyridine and the known effects of electron-withdrawing substituents. The hypothetical experimental values are illustrative of typical results obtained from the described methods.

Ionization Properties and Their Implications in Drug Development

The ionization state of a drug molecule is a key determinant of its behavior in the body.[1][22] With a predicted pKa in the acidic range, 2-(2-Fluoropyridin-3-yl)acetonitrile will exist predominantly in its neutral, un-ionized form at physiological pH (approximately 7.4).[22]

-

Solubility: The ionized form of a molecule is generally more water-soluble than its neutral counterpart.[23] Therefore, the aqueous solubility of 2-(2-Fluoropyridin-3-yl)acetonitrile will be higher at pH values below its pKa.

-

Permeability: The neutral, more lipophilic form of a drug is typically better able to cross biological membranes.[22][23] Since 2-(2-Fluoropyridin-3-yl)acetonitrile is expected to be largely un-ionized in the gastrointestinal tract and the bloodstream, it is likely to exhibit good membrane permeability.

-

Formulation: Knowledge of the pKa is critical for developing stable and effective drug formulations.[23] For an ionizable compound, the choice of salt form and the pH of the formulation can be optimized to enhance solubility and dissolution.[22]

Visualizing Experimental Workflows and Ionization Behavior

To further clarify the experimental process and the relationship between pH, pKa, and ionization, the following diagrams are provided.

Figure 1: A schematic of the experimental workflow for pKa determination.

Figure 2: The relationship between pH, pKa, and the ionization state of the compound.

Conclusion

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Pion. What is pKa and how is it used in drug development?. (2023-12-13). [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

University of Tartu. Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. [Link]

-

ResearchGate. Theoretical pKa calculations of substituted pyridines. [Link]

-

Wikipedia. Pyridine. [Link]

-

Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

Kumar, V., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(5), 799-825. [Link]

-

Carcenac, Y., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(3), 2099-2109. [Link]

-

Eurtivong, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1005-1008. [Link]

-

Pliego, J. R. (2003). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Computational Chemistry, 24(9), 1143-1149. [Link]

-

Avdijaj, V., & Markova, N. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical Analysis, 8(5), 285-293. [Link]

-

Industrial Pharmacist. Role of Dissolution Constant and pKa in Formulation Development. (2024-11-10). [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Yildiz, S. Z. (2006). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences, 7(7), 257-270. [Link]

-

Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022-07-16). [Link]

-

Pharma Care. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025-03-31). [Link]

-

University of Tartu. Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase. [Link]

-

Mech, P., Bogunia, M., Nowacki, A., & Makowski, M. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 166-175. [Link]

-

Reddit. Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine (pKa = 5.2)?. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]

-

ResearchGate. (PDF) The p K a Distribution of Drugs: Application to Drug Discovery. [Link]

-

Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s518-s526. [Link]

-

Thabu, A. A., & Poungsombat, A. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6(11), 857-864. [Link]

-

Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protona.... [Link]

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017-04-18). [Link]

-

Pogorelova, A., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(43), 15989-15996. [Link]

-

Semantic Scholar. Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023-10-13). [Link]

-

ACS Publications. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (2025-03-13). [Link]

-

Leito, I., et al. (2009). Estimation of uncertainty in pKa values determined by potentiometric titration. Accreditation and Quality Assurance, 14(4), 237-245. [Link]

-

Rupp, M. Predicting the pKa of Small Molecules. [Link]

-

ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

-

University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023-10-16). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery. (2026-01-29). [Link]

-

Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

-

Begum, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3848-3868. [Link]

-

ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. [Link]

-

National Institutes of Health. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

-

ResearchGate. (PDF) Detailed study of pyridine at the C 1s and N 1s ionization thresholds: The influence of the vibrational fine structure. (2025-08-06). [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. ijper.org [ijper.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 19. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pharmaguru.co [pharmaguru.co]

- 21. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 22. What is pKa and how is it used in drug development? [pion-inc.com]

- 23. industrialpharmacist.com [industrialpharmacist.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Azaindoles via Intramolecular Cyclization of 2-(2-Fluoropyridin-3-yl)acetonitrile

Introduction: The Privileged 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole nucleus, a bioisostere of indole, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into numerous clinically successful drugs.[1][2] Notably, the 7-azaindole core is a key feature in kinase inhibitors, leveraging its structural similarity to the adenine fragment of ATP to interact with the kinase hinge region.[1][3] A prominent example is Vemurafenib (Zelboraf®), a potent BRAF kinase inhibitor approved for the treatment of metastatic melanoma.[4] The strategic replacement of a carbon atom in the indole ring with a nitrogen atom can significantly modulate a molecule's physicochemical properties, such as solubility and bioavailability, while also offering novel intellectual property opportunities.[1][2] Consequently, the development of efficient and versatile synthetic routes to substituted 7-azaindoles is of paramount importance to researchers in drug development. This application note details a robust protocol for the synthesis of the 7-azaindole core, commencing from the readily accessible starting material, 2-(2-Fluoropyridin-3-yl)acetonitrile.

Synthetic Strategy: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

The synthetic approach detailed herein leverages a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) reaction. The strategy hinges on the enhanced reactivity of 2-fluoropyridines towards nucleophilic attack.[5][6] The fluorine atom at the C2 position of the pyridine ring is an excellent leaving group, activated by the electron-withdrawing nature of the ring nitrogen.

The key steps of the proposed synthesis are:

-

Deprotonation: A strong, non-nucleophilic base is employed to deprotonate the α-carbon of the acetonitrile moiety, generating a carbanionic nucleophile.

-

Intramolecular Cyclization: The newly formed carbanion attacks the carbon atom bearing the fluorine, leading to the formation of a five-membered ring and a resonance-stabilized intermediate (a Meisenheimer-like complex).[7]

-

Aromatization: The intermediate eliminates the fluoride ion to restore aromaticity, yielding the final 7-azaindole product.

This intramolecular approach is advantageous as it can proceed under relatively mild conditions and is often highly efficient due to the proximity of the reacting centers.

Visualizing the Reaction Pathway and Workflow

To provide a clear visual representation of the chemical transformations and the experimental process, the following diagrams have been generated.

Caption: A typical experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 7-azaindole from 2-(2-Fluoropyridin-3-yl)acetonitrile.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 2-(2-Fluoropyridin-3-yl)acetonitrile | ≥95% | Commercially available | - |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Handle with extreme caution. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Or freshly distilled from Na/benzophenone. |

| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade | Fisher Scientific | For quenching the reaction. |

| Ethyl acetate (EtOAc) | HPLC grade | VWR | For extraction. |

| Brine (saturated aqueous NaCl) | - | Lab prepared | For washing the organic layer. |

| Anhydrous magnesium sulfate (MgSO₄) | Anhydrous | Acros Organics | For drying the organic layer. |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Procedure

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) under a stream of nitrogen to remove the mineral oil.

-

Add anhydrous THF (10 mL per mmol of starting material) to the flask.

-

-

Addition of Starting Material:

-

Dissolve 2-(2-Fluoropyridin-3-yl)acetonitrile (1.0 equivalent) in anhydrous THF (5 mL per mmol).

-

Cool the suspension of sodium hydride in THF to 0 °C using an ice bath.

-

Slowly add the solution of 2-(2-Fluoropyridin-3-yl)acetonitrile to the stirred suspension of sodium hydride over 15-20 minutes. Caution: Hydrogen gas is evolved.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Extraction:

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Add deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 7-azaindole.

-

Safety Precautions

-

All manipulations involving sodium hydride and anhydrous solvents must be carried out under an inert atmosphere (nitrogen or argon).

-

Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

The reaction should be performed in a well-ventilated fume hood.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C). The choice of a stronger, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) may also improve the yield.

-

Low Yield: Ensure all reagents and solvents are strictly anhydrous, as moisture will quench the base and inhibit the reaction.

-

Purification Challenges: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Conclusion

The intramolecular SNAr cyclization of 2-(2-Fluoropyridin-3-yl)acetonitrile provides a direct and efficient route to the valuable 7-azaindole scaffold. This method is amenable to scale-up and the resulting product can be further functionalized to generate a diverse library of compounds for drug discovery and development. The protocol described herein, grounded in established principles of organic synthesis, offers a reliable starting point for researchers seeking to explore the rich chemical space of 7-azaindole derivatives.

References

-

National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. PMC. Retrieved from [Link]

-

Mushtaq, N., Saify, Z.S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K.M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved from [Link]

-

Hartwig, J.F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. Retrieved from [Link]

-

Kratochvil, M., et al. (2022). 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Rochais, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from [Link]

-

Brice, J.L., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Collum, D.B., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. mdpi.com [mdpi.com]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2-(2-Fluoropyridin-3-yl)acetonitrile

Introduction: Strategic Importance of 2-(Pyridin-3-yl)acetonitrile Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically significant pharmaceuticals.[1][2] The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. 2-(2-Fluoropyridin-3-yl)acetonitrile is a particularly valuable building block, featuring a fluorine atom at the 2-position which is activated for nucleophilic aromatic substitution (SNAr).[3] This activation arises from the electron-withdrawing nature of the pyridine nitrogen, rendering the ortho (2- and 6-) and para (4-) positions susceptible to nucleophilic attack.[4][5][6] The acetonitrile moiety at the 3-position further influences the electronic properties of the ring and provides a handle for subsequent chemical transformations.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the nucleophilic aromatic substitution of 2-(2-Fluoropyridin-3-yl)acetonitrile. We will delve into the underlying mechanism, provide detailed experimental protocols for various classes of nucleophiles, and offer insights into reaction optimization and troubleshooting.

Mechanism of Nucleophilic Aromatic Substitution on 2-Fluoropyridines

The SNAr reaction of 2-fluoropyridines proceeds via a well-established two-step addition-elimination mechanism.[3][6]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine. This step is typically the rate-determining step of the reaction.[4][5] The attack disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is crucial for the reaction to proceed.[4]

-

Elimination of the Leaving Group: Aromaticity is restored in the second step through the elimination of the fluoride ion, which is a good leaving group in this context.[3] The high reactivity of fluoropyridines compared to their chloro- or bromo- counterparts is a key advantage, often allowing for milder reaction conditions.[3][7] For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is approximately 320 times faster than the corresponding reaction with 2-chloropyridine.[3][7]

The regioselectivity of the attack at the 2- and 4-positions is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[4][5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Cyclization of 2-(2-Fluoropyridin-3-yl)acetonitrile for the Synthesis of Fused Heterocyclic Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-(2-Fluoropyridin-3-yl)acetonitrile

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 2-(2-Fluoropyridin-3-yl)acetonitrile has emerged as a highly versatile and valuable building block for the synthesis of fused heterocyclic compounds.[1][2] Its utility is rooted in the unique interplay of its constituent functional groups:

-

The 2-Fluoropyridine Moiety: The fluorine atom at the 2-position acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle for ring closure. Furthermore, the incorporation of fluorine can significantly modulate the physicochemical properties of the final compound, enhancing metabolic stability, membrane permeability, and binding affinity.

-

The Acetonitrile Group: The nitrile functionality and the adjacent α-methylene group are exceptionally reactive. The acidic α-protons allow for facile deprotonation to form a nucleophilic carbanion, while the nitrile group itself can participate in a variety of cyclization and condensation reactions.

This guide provides an in-depth exploration of key cyclization strategies involving 2-(2-Fluoropyridin-3-yl)acetonitrile, detailing the mechanistic underpinnings and providing robust experimental protocols for the synthesis of high-value thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines—scaffolds prevalent in numerous therapeutic agents.[3][4]

Figure 1: Structure of 2-(2-Fluoropyridin-3-yl)acetonitrile.

Gewald Aminothiophene Synthesis: Constructing the Thieno[2,3-b]pyridine Core

The Gewald reaction is a powerful one-pot, three-component reaction for synthesizing polysubstituted 2-aminothiophenes.[3][5] When applied to 2-(2-Fluoropyridin-3-yl)acetonitrile, it provides a direct and efficient route to the thieno[2,3-b]pyridine scaffold, a privileged core in kinase inhibitors and other therapeutic agents.

Mechanistic Rationale

The reaction proceeds through a cascade of well-understood steps. The causality behind the experimental choices is critical for ensuring high yields and purity.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between an active methylene compound (the pyridylacetonitrile) and a carbonyl compound (e.g., a ketone).[5][6] A mild base like morpholine or piperidine is often sufficient to deprotonate the α-carbon of the acetonitrile, which then attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

-

Sulfur Addition & Cyclization: Elemental sulfur (S8) is added to the intermediate in a complex process. The base promotes the addition of sulfur to the α-carbon of the nitrile.[6] The resulting thiolate anion then undergoes an intramolecular cyclization, attacking the nitrile carbon.

-

Tautomerization: The cyclic intermediate rapidly tautomerizes to form the stable, aromatic 2-aminothiophene product.[5]

Caption: Workflow for the Gewald Aminothiophene Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-3-cyano-6-fluorothieno[2,3-b]pyridine-5-carboxylate

This protocol describes a representative Gewald synthesis using ethyl pyruvate as the carbonyl component.

Step-by-Step Methodology:

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-Fluoropyridin-3-yl)acetonitrile (1.37 g, 10 mmol), ethyl pyruvate (1.28 g, 11 mmol), and elemental sulfur (0.35 g, 11 mmol) in ethanol (30 mL).

-

Catalyst Addition: Add morpholine (0.87 g, 10 mmol) to the suspension. The use of a secondary amine base is crucial as it effectively catalyzes the initial condensation without promoting unwanted side reactions.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Filter the solid, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (1 x 15 mL) to remove residual impurities.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel. Dry the final product under vacuum.

Data Summary

| Reagent | M.W. | Amount | Equivalents | Role |

| 2-(2-Fluoropyridin-3-yl)acetonitrile | 136.12 | 1.37 g | 1.0 | Starting Material |

| Ethyl Pyruvate | 116.12 | 1.28 g | 1.1 | Carbonyl Component |

| Elemental Sulfur | 32.07 | 0.35 g | 1.1 | Thiophene Source |

| Morpholine | 87.12 | 0.87 g | 1.0 | Base Catalyst |

| Ethanol | 46.07 | 30 mL | - | Solvent |

| Typical Yield: | 75-85% |

Thorpe-Ziegler Cyclization: A Pathway to Fused Pyridinones

The Thorpe-Ziegler reaction is a classic method for forming cyclic ketones via the intramolecular cyclization of dinitriles.[7][8] While 2-(2-Fluoropyridin-3-yl)acetonitrile is a mononitrile, it can be elaborated into a dinitrile precursor, which then undergoes a highly efficient base-catalyzed cyclization to furnish a fused pyridinone ring system.

Mechanistic Rationale

The core of this transformation is the base-catalyzed intramolecular nucleophilic attack of a carbanion on a nitrile group.[7][8]

-

Precursor Synthesis: The first step involves alkylating the 2-(2-Fluoropyridin-3-yl)acetonitrile with a haloacetonitrile (e.g., chloroacetonitrile) to form the required dinitrile precursor. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the α-carbon.

-

Deprotonation: A strong base (e.g., sodium ethoxide, t-BuOK) abstracts an acidic α-proton from one of the methylene groups, generating a resonance-stabilized carbanion.[7]

-

Intramolecular Cyclization: The generated carbanion acts as a nucleophile, attacking the electrophilic carbon of the other nitrile group within the same molecule. This ring-closing step forms a five- or six-membered cyclic imine anion.

-

Tautomerization & Hydrolysis: The imine tautomerizes to a more stable β-enaminonitrile.[8] Subsequent acidic work-up hydrolyzes the enamine and the remaining nitrile to yield the final cyclic α-cyanoketone, which can exist in equilibrium with its enol form.

Caption: Mechanism of the Thorpe-Ziegler Cyclization.

Experimental Protocol: Synthesis of 7-Amino-5-fluoro-6H-pyrrolo[3,4-b]pyridin-6-one

This protocol outlines the synthesis of the dinitrile precursor followed by the Thorpe-Ziegler cyclization.

Part A: Synthesis of 2-(1-cyano-2-(2-fluoropyridin-3-yl))acetonitrile

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous THF (20 mL).

-

Addition of Nitrile: Cool the suspension to 0°C in an ice bath. Add a solution of 2-(2-Fluoropyridin-3-yl)acetonitrile (1.36 g, 10 mmol) in anhydrous THF (10 mL) dropwise over 20 minutes. Stir for 30 minutes at 0°C.

-

Alkylation: Add 2-chloroacetonitrile (0.83 g, 11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (15 mL). Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude dinitrile.

Part B: Thorpe-Ziegler Cyclization

-

Reaction Setup: Dissolve the crude dinitrile from Part A in anhydrous ethanol (25 mL). To this solution, add a freshly prepared solution of sodium ethoxide (21 wt% in ethanol, 3.5 mL, ~11 mmol).

-

Cyclization: Heat the mixture to reflux for 3 hours. The formation of a precipitate indicates the progress of the cyclization.

-

Work-up: Cool the mixture to room temperature and then acidify to pH 5-6 with glacial acetic acid. The resulting solid is the crude enaminonitrile.

-

Hydrolysis and Isolation: Filter the solid and resuspend it in a mixture of concentrated HCl (5 mL) and water (15 mL). Heat at 100°C for 2 hours to effect hydrolysis. Cool the solution and neutralize with solid NaHCO3 until precipitation is complete. Filter the solid product, wash with water, and dry under vacuum.

Data Summary

| Reagent (Part B) | M.W. | Amount (from 10 mmol scale) | Equivalents | Role |

| Crude Dinitrile | 175.14 | ~1.75 g | 1.0 | Substrate |

| Sodium Ethoxide (21%) | 68.05 | 3.5 mL | ~1.1 | Base Catalyst |

| Anhydrous Ethanol | 46.07 | 25 mL | - | Solvent |

| Acetic Acid / HCl | - | As needed | - | Work-up / Hydrolysis |

| Typical Overall Yield: | 60-70% (over 2 steps) |

Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs, including kinase inhibitors.[4][9] 2-(2-Fluoropyridin-3-yl)acetonitrile serves as an excellent precursor for constructing this bicyclic system, typically via an intermediate 2-amino-3-cyanopyridine derivative.

Synthetic Strategy and Workflow

The most common strategy involves a two-step process: first, the conversion of the starting material into a 2-amino-3-cyanopyridine, followed by the annulation of the pyrimidine ring.

-

Amination (SNAr): The fluorine atom at the C2 position is displaced by an amine. A common method is to heat the starting material with a source of ammonia, such as ammonium hydroxide or formamide, which can also serve as a reactant in the subsequent step.

-

Pyrimidine Ring Annulation: The resulting 2-amino-3-cyanopyridine intermediate is a perfect substrate for building the pyrimidine ring.

-

With Formamide: Heating with formamide or formic acid leads to the formation of pyrido[2,3-d]pyrimidin-4-amine.

-

With Guanidine: Reaction with guanidine carbonate in the presence of a base yields 2,4-diaminopyrido[2,3-d]pyrimidines.

-

Caption: Synthetic workflow for Pyrido[2,3-d]pyrimidines.

Experimental Protocol: One-Pot Synthesis of 7-(cyanomethyl)pyrido[2,3-d]pyrimidin-4-amine

This protocol demonstrates a one-pot conversion where formamide acts as both the aminating agent and the source for the pyrimidine ring.

Step-by-Step Methodology:

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, place 2-(2-Fluoropyridin-3-yl)acetonitrile (1.36 g, 10 mmol).

-

Reagent Addition: Add formamide (20 mL). Formamide serves as the solvent and the reagent for both amination and cyclization.

-

Reaction Execution: Heat the mixture to 180-190°C and maintain this temperature for 8-10 hours. The high temperature is necessary to drive both the SNAr reaction and the subsequent condensation and cyclization.

-

Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL) with stirring. A solid product will precipitate.

-

Purification: Collect the solid by filtration. Wash thoroughly with water to remove residual formamide, then with a small amount of cold ethanol. The product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to achieve high purity. Dry the product under vacuum.

Data Summary

| Reagent | M.W. | Amount | Equivalents | Role |

| 2-(2-Fluoropyridin-3-yl)acetonitrile | 136.12 | 1.36 g | 1.0 | Starting Material |

| Formamide | 45.04 | 20 mL | Excess | Reagent & Solvent |

| Typical Yield: | 65-75% |

Conclusion

2-(2-Fluoropyridin-3-yl)acetonitrile stands out as a powerful and versatile synthon for accessing a diverse range of fused heterocyclic systems. The protocols detailed herein for the Gewald, Thorpe-Ziegler, and pyridopyrimidine syntheses demonstrate the strategic application of this building block in modern organic and medicinal chemistry. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can efficiently generate complex molecular scaffolds that are of significant interest in drug discovery and development programs.

References

-

Gewald, K.; Schinke, E.; Böttcher, H. (1966). Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100. [Link]

-

Thiagarajan, R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega. [Link]

-

Request PDF. Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. ResearchGate. [Link]

-

Kakeshpour, T., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

-

Sgambato, F., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemMedChem, 14(11), 1147-1155. [Link]

-

Wikipedia. Thorpe reaction. [Link]

-

Putz, M.V., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]

-

International Journal of Trend in Scientific Research and Development. CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. [Link]

-

Semantic Scholar. Thorpe-Ziegler reaction. [Link]

-

Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]

-

Li, Y., et al. (2023). Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. Molecules, 28(11), 4410. [Link]

-

Sauthof, L., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 25(18), 4168. [Link]

-

Behera, A., et al. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 93. [Link]

-

Janečková, E., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Synthesis of pyridopyrimidine derivatives. [Link]

-

Li, Y., et al. (2023). Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. Molecules, 28(11), 4410. [Link]

-

Ivanova, Y.I., et al. (2023). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules, 28(12), 4811. [Link]

Sources

- 1. airo.co.in [airo.co.in]

- 2. ias.ac.in [ias.ac.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

preparation of fused pyridine heterocycles from 2-(2-Fluoropyridin-3-yl)acetonitrile

<_- a="">Application Note & Protocol

Topic: Preparation of Fused Pyridine Heterocycles from 2-(2-Fluoropyridin-3-yl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fused Pyridine Heterocycles

Fused pyridine heterocycles are cornerstone scaffolds in medicinal chemistry and materials science.[1][2] Their rigid, planar structures often lead to enhanced biological activity and favorable electronic properties compared to their non-fused counterparts.[1] The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a versatile pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The fusion of a pyridine ring with other heterocyclic systems, such as furan, thiophene, or pyrrole, generates novel chemical entities with unique pharmacological profiles and potential for therapeutic intervention in complex diseases.[1][4]